ethyl 3-amino-1H-pyrrole-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 3-amino-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNDLEQTZLQLTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378460 |

Source

|

| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252932-48-2 |

Source

|

| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a pyrrole core decorated with both an amine and an ester functional group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not only detailed protocols but also the underlying mechanistic principles that govern these transformations. The content herein is tailored for researchers, scientists, and professionals in the field of drug development who require a comprehensive and practical understanding of its synthesis.

The significance of the 3-aminopyrrole moiety is underscored by its presence in numerous compounds exhibiting a wide range of therapeutic activities, including antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2] Consequently, robust and efficient synthetic routes to ethyl 3-amino-1H-pyrrole-2-carboxylate are of paramount importance. This guide will delve into established methods, such as those building upon the principles of the Knorr and Paal-Knorr pyrrole syntheses, as well as more contemporary approaches, providing a critical analysis of the advantages and limitations of each.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical approach to the synthesis of ethyl 3-amino-1H-pyrrole-2-carboxylate involves a retrosynthetic disconnection of the pyrrole ring. The core strategies often revolve around the formation of the C2-C3 and C4-C5 bonds or the N1-C2 and N1-C5 bonds in the final cyclization step. Two prominent strategies emerge from this analysis:

-

Condensation of α-Amino Ketones with β-Ketoesters: This classical approach, reminiscent of the Knorr pyrrole synthesis, involves the reaction of an α-amino ketone or a precursor thereof with a β-ketoester bearing an activating group.[3][4] This strategy is highly effective for constructing polysubstituted pyrroles.

-

Cyclization of Enaminonitriles: A powerful method for the synthesis of 3-aminopyrroles involves the Thorpe-Ziegler cyclization of β-enaminonitriles with α-haloketones.[1][2][5] This pathway offers a high degree of flexibility in the introduction of various substituents onto the pyrrole ring.

The following sections will provide a detailed examination of these synthetic pathways, complete with mechanistic insights and practical experimental protocols.

Pathway 1: Modified Knorr-Type Synthesis

The Knorr pyrrole synthesis is a cornerstone in heterocyclic chemistry, traditionally involving the condensation of an α-amino-ketone with a β-ketoester.[3] For the synthesis of ethyl 3-amino-1H-pyrrole-2-carboxylate, a modification of this approach is employed, utilizing precursors that lead to the desired amino and carboxylate functionalities at the C3 and C2 positions, respectively.

Mechanistic Overview

The reaction proceeds through an initial condensation between the α-amino ketone and the β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of reactants is critical to achieving the desired substitution pattern. For the target molecule, a suitable α-amino carbonyl compound and a β-ketoester with appropriate leaving groups or functionalities are required.

A common strategy involves the in situ generation of the α-amino ketone, as these compounds can be unstable and prone to self-condensation.[3][4] This is often achieved by the reduction of an α-oximino ketone in the presence of the coupling partner.

Experimental Protocol: Reductive Condensation Approach

This protocol outlines a regioselective synthesis of ethyl pyrrole-2-carboxylates via the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate.[6]

Step 1: Synthesis of Ethyl 2-Oximinoacetoacetate

-

To a solution of ethyl acetoacetate in glacial acetic acid, slowly add one equivalent of a saturated aqueous solution of sodium nitrite while maintaining a cool temperature with an ice bath.

-

The resulting oxime is typically used directly in the next step without extensive purification.

Step 2: Reductive Condensation

-

In a separate flask, prepare a solution of the appropriate enaminone in a suitable solvent such as glacial acetic acid.

-

Gradually add zinc dust to the solution of ethyl 2-oximinoacetoacetate to facilitate the reduction of the oxime to the corresponding amine in situ.

-

The enaminone solution is then added to the reaction mixture. The condensation reaction is often exothermic and may require cooling to control the temperature.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Data Summary

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| Enaminone, Ethyl 2-oximinoacetoacetate | Zinc, Acetic Acid, Room Temperature | Ethyl pyrrole-2-carboxylate derivative | Varies | [6] |

Synthesis Workflow Diagram

Caption: Workflow for the modified Knorr-type synthesis.

Pathway 2: Thorpe-Ziegler Cyclization of Enaminonitriles

A highly effective and versatile route to 3-aminopyrroles involves the Thorpe-Ziegler cyclization. This method utilizes β-enaminonitriles as key precursors, which undergo cyclization with α-haloketones in the presence of a base.[1][2]

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of the enaminonitrile by a base, forming a carbanion. This nucleophile then attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization, where the nitrile nitrogen attacks the ketone carbonyl. A subsequent tautomerization and elimination of water lead to the formation of the stable 3-aminopyrrole ring system.

Experimental Protocol: Synthesis from β-Enaminonitriles

This protocol is adapted from the synthesis of 3-aminopyrrole derivatives as described in the literature.[1][2]

Step 1: Synthesis of the β-Enaminonitrile Precursor

-

The β-enaminonitrile can be synthesized by the condensation of an active methylene nitrile (e.g., benzyl cyanide) with a formamide acetal or by the reaction of an amine with a β-keto nitrile.[1] For instance, 2-phenyl-3-piperidinoacrylonitrile can be prepared from benzyl cyanide and triethyl orthoformate with piperidine.[1]

Step 2: Thorpe-Ziegler Cyclization

-

Dissolve the β-enaminonitrile and an appropriate α-haloester (e.g., ethyl bromoacetate) in a suitable solvent such as ethanol or DMF.

-

Add a base, such as triethylamine or sodium ethoxide, to the reaction mixture. The base facilitates the initial deprotonation and subsequent cyclization.

-

The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

-

The progress of the reaction can be monitored by TLC.

-

After completion, the reaction is quenched, and the product is isolated by extraction.

-

The crude product is purified by column chromatography or recrystallization to afford the desired ethyl 3-amino-1H-pyrrole-2-carboxylate derivative.

Quantitative Data Summary

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| 3-Anilino-2-cyanoacrylonitrile, Ethyl Chloroacetate | Triethylamine, Ethanol, Reflux | Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate | 74-91% | [2] |

| Substituted amino-2-phenylacrylonitrile, α-haloketone | Triethylamine | 3-Aminopyrrole derivative | 70-86% | [1] |

Cyclization Pathway Diagram

Caption: The Thorpe-Ziegler cyclization pathway.

Conclusion

The synthesis of ethyl 3-amino-1H-pyrrole-2-carboxylate can be achieved through several effective pathways, with the modified Knorr-type synthesis and the Thorpe-Ziegler cyclization of enaminonitriles being two of the most prominent and versatile methods. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern on the pyrrole ring, and the scalability of the process.

The modified Knorr-type synthesis offers a direct approach, often utilizing readily available starting materials. The in situ generation of the reactive α-amino ketone intermediate is a key consideration in this method to avoid side reactions.

The Thorpe-Ziegler cyclization provides a high degree of flexibility, allowing for the synthesis of a wide range of substituted 3-aminopyrroles with good to excellent yields. The preparation of the β-enaminonitrile precursor is a critical step in this pathway.

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This guide has provided a comprehensive overview of these synthetic strategies, complete with detailed experimental considerations and visual aids, to empower researchers and scientists in their pursuit of novel therapeutics based on the 3-aminopyrrole scaffold.

References

-

A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

-

Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. [Link]

-

ChemInform Abstract: Enaminonitriles in Heterocyclic Synthesis: Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. ResearchGate. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]

-

3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. [Link]

-

On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

ethyl 3-amino-1H-pyrrole-2-carboxylate. Alchemist-pharm. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]

-

Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. [Link]

Sources

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds are of paramount importance. Their structural diversity and ability to interact with biological targets make them a cornerstone of pharmaceutical development. Among these, the pyrrole scaffold is recognized as a "privileged structure," a framework that frequently appears in biologically active compounds across a spectrum of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[1]

This guide focuses on a key derivative of this important class: Ethyl 3-amino-1H-pyrrole-2-carboxylate . This molecule is a bifunctional synthetic intermediate of significant interest. Its structure, featuring a nucleophilic amino group and an electrophilic ester group positioned on the pyrrole core, makes it a highly versatile building block for the synthesis of more complex, biologically active molecules.[1] Understanding its fundamental physicochemical properties is critical for researchers and scientists aiming to leverage its synthetic potential in drug development programs. This document provides a detailed examination of these properties, supported by experimental methodologies and field-proven insights.

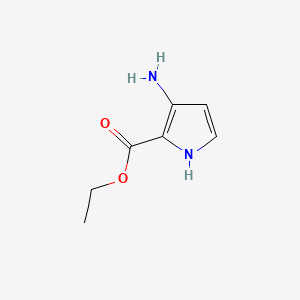

Molecular Structure and Chemical Identifiers

A precise understanding of a molecule begins with its structure and universally recognized identifiers.

Caption: Chemical structure of Ethyl 3-amino-1H-pyrrole-2-carboxylate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 252932-48-2 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][4] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| IUPAC Name | ethyl 3-amino-1H-pyrrole-2-carboxylate | [5][6] |

| InChI | InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3 | [6] |

| InChIKey | SPNDLEQTZLQLTA-UHFFFAOYSA-N | [1][4] |

| SMILES | CCOC(=O)C1=C(C=CN1)N | [4][6] |

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes |

| Monoisotopic Mass | 154.07423 Da | Predicted value, essential for high-resolution mass spectrometry.[1][6] |

| Appearance | Solid | Typically supplied as a solid powder.[7] |

| Solubility | Data not widely published | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. |

| Predicted XlogP | 1.1 | A measure of lipophilicity, indicating moderate permeability characteristics.[6] |

| Hydrogen Bond Donors | 2 | The N-H of the pyrrole ring and the -NH₂ group. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the ester and the nitrogen of the amino group.[8] |

| Polar Surface Area (PSA) | 68.1 Ų | Computed value, suggesting good potential for cell membrane permeability.[8][9] |

Note: Some suppliers provide this compound as a hydrochloride salt (CAS: 252932-49-3), which will have different properties, such as higher solubility in aqueous media and a molecular weight of 190.63 g/mol .[7][8][10]

Spectroscopic Profile and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The unique arrangement of functional groups in ethyl 3-amino-1H-pyrrole-2-carboxylate gives rise to a distinct spectroscopic fingerprint.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. For ethyl 3-amino-1H-pyrrole-2-carboxylate, HRMS analysis would be expected to show a molecular ion peak corresponding to its highly accurate monoisotopic mass.[1]

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 155.08151[6]

The observation of this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the compound's chemical formula, C₇H₁₀N₂O₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) and the pyrrole N-H group.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region associated with the pyrrole ring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this exact compound is not publicly available, a predicted spectrum can be inferred based on its structure and data from similar pyrrole derivatives.[12][13][14]

-

¹H NMR:

-

Ethyl Group: A triplet signal around 1.2-1.4 ppm (for the -CH₃) and a quartet around 4.1-4.3 ppm (for the -OCH₂-).

-

Pyrrole Ring Protons: Two distinct signals in the aromatic region (approx. 6.0-7.0 ppm), likely appearing as doublets or multiplets due to coupling with each other and the N-H proton.

-

Amine Protons (-NH₂): A broad singlet whose chemical shift can vary depending on solvent and concentration.

-

Pyrrole N-H Proton: A broad singlet, typically downfield ( > 8.0 ppm).

-

-

¹³C NMR:

-

Ethyl Group: Two signals in the aliphatic region, one around 14-15 ppm (-CH₃) and another around 60-62 ppm (-OCH₂-).

-

Ester Carbonyl: A signal in the downfield region, approximately 160-165 ppm.

-

Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 100-140 ppm), with the carbons attached to the electron-withdrawing ester and electron-donating amino groups showing characteristic shifts.

-

Experimental Protocols for Property Determination

To ensure scientific integrity, physicochemical properties must be determined through robust experimental methods. The following protocols outline standard procedures for characterizing small molecules like ethyl 3-amino-1H-pyrrole-2-carboxylate.

Sources

- 1. ethyl 3-amino-1H-pyrrole-2-carboxylate | 252932-48-2 | Benchchem [benchchem.com]

- 2. ethyl 3-amino-1H-pyrrole-2-carboxylate - CAS:252932-48-2 - Abovchem [abovchem.com]

- 3. ethyl 3-amino-1H-pyrrole-2-carboxylate - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

- 4. Ethyl 3-amino-1H-pyrrole-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Ethyl 3-amino-1H-pyrrole-2-carboxylate | C7H10N2O2 | CID 2773439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Ethyl 3-amino-1h-pyrrole-2-carboxylate (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride [cymitquimica.com]

- 8. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-amino-1H-pyrrole-3-carboxylate | C7H10N2O2 | CID 12111022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 252932-49-3|Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 11. acgpubs.org [acgpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

The Synthetic Keystone: A Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on ethyl 3-amino-1H-pyrrole-2-carboxylate. We will explore its chemical identity, unique reactivity, and its pivotal role as a versatile building block in the synthesis of complex heterocyclic systems, particularly those with significant therapeutic potential. This document moves beyond a simple cataloging of facts to provide field-proven insights into why this molecule is a cornerstone of modern heterocyclic chemistry.

Core Chemical Identity and Properties

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a substituted pyrrole that has garnered significant interest as a synthetic intermediate.[1] Its value lies in the specific arrangement of a nucleophilic amino group and an electrophilic ethyl ester on adjacent carbons of the pyrrole ring. This bifunctional nature is the key to its utility in constructing more complex molecular architectures.[1] The compound is most frequently handled and sold as its more stable hydrochloride salt.

| Identifier | Value | Source(s) |

| Chemical Name | Ethyl 3-amino-1H-pyrrole-2-carboxylate | PubChem[2] |

| CAS Number | 252932-48-2 | Sigma-Aldrich[3] |

| Hydrochloride Salt CAS | 252932-49-3 | BLD Pharm[4] |

| Molecular Formula | C₇H₁₀N₂O₂ | ChemShuttle[5] |

| Molecular Weight | 154.17 g/mol | Sigma-Aldrich[3] |

| Synonyms (for HCl Salt) | 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl, 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride | CymitQuimica[6] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | BLD Pharm[7] |

| Physical Appearance | Solid (for HCl salt) | CymitQuimica[6] |

| Hazard Statements | H315: Causes skin irritation | XiXisys.com[8] |

Note: Experimental physical properties such as melting and boiling points for the free base are not consistently reported in publicly available literature, suggesting it may be less stable than its hydrochloride salt.

The Bifunctional Advantage: A Duality of Reactivity

The synthetic power of ethyl 3-amino-1H-pyrrole-2-carboxylate stems from its three primary reactive sites: the C3-amino group, the pyrrole ring nitrogen (N-H), and the C2-ester group. The strategic manipulation of these sites allows for a modular approach to building complex molecules.

References

- 1. ethyl 3-amino-1H-pyrrole-2-carboxylate | 252932-48-2 | Benchchem [benchchem.com]

- 2. Ethyl 3-amino-1H-pyrrole-2-carboxylate | C7H10N2O2 | CID 2773439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-amino-1H-pyrrole-2-carboxylate - [sigmaaldrich.com]

- 4. 252932-49-3|Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 252932-48-2|Ethyl 3-amino-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 252932-48-2 Name: Ethyl 3-amino-1H-pyrrole-2-carboxylateethyl 3-amino-1H-pyrrole-2-carboxylate [xixisys.com]

Spectroscopic Analysis of Ethyl 3-amino-1H-pyrrole-2-carboxylate: A Technical Guide

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a pyrrole core, an amino group, and an ethyl carboxylate moiety makes it a versatile precursor for the synthesis of more complex molecules, including potential drug candidates and functional polymers.[1][2] Accurate and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of downstream applications.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize ethyl 3-amino-1H-pyrrole-2-carboxylate. Moving beyond a simple presentation of data, this document explains the causality behind experimental choices and provides a framework for interpreting the resulting spectra, empowering researchers to confidently verify the structure and purity of their compound.

Molecular Structure and Analytical Overview

To facilitate a clear discussion, the atoms of ethyl 3-amino-1H-pyrrole-2-carboxylate are numbered as shown below. This numbering system will be used consistently for the assignment of spectroscopic signals.

Caption: Numbering scheme for ethyl 3-amino-1H-pyrrole-2-carboxylate.

The analytical workflow integrates data from multiple spectroscopic techniques to build a self-validating structural proof.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For ethyl 3-amino-1H-pyrrole-2-carboxylate, both ¹H and ¹³C NMR provide definitive information on its structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. Furthermore, labile protons (N-H and NH₂) are clearly observable. Chloroform-d (CDCl₃) can also be used.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the 0 ppm reference point.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with 8-16 scans. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required for good signal-to-noise. A spectral width of ~220 ppm is standard.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH (Pyrrole, H1) | ~11.6 | Broad Singlet | 1H | The acidic proton on the pyrrole nitrogen is often broad and appears far downfield. |

| CH (Pyrrole, H5) | ~6.6 | Triplet | 1H | Coupled to the H4 proton and the N1-H proton. |

| CH (Pyrrole, H4) | ~6.0 | Triplet | 1H | Coupled to the H5 proton and the N1-H proton. |

| NH ₂ (Amino) | ~5.5 | Broad Singlet | 2H | The chemical shift can vary with concentration and temperature. Appears as a broad signal due to exchange. |

| O-CH ₂-CH₃ (Ethyl) | ~4.2 | Quartet | 2H | Coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4). |

| O-CH₂-CH ₃ (Ethyl) | ~1.3 | Triplet | 3H | Coupled to the two protons of the adjacent methylene group (n+1 rule, 2+1=3). |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical for pyrrole derivatives.[3][4]

Interpretation Insights:

-

Downfield N-H Proton: The pyrrole N-H proton at ~11.6 ppm is significantly deshielded due to the aromaticity of the pyrrole ring and its involvement in hydrogen bonding.

-

Pyrrole Ring Protons: The protons H4 and H5 appear in the aromatic region, confirming the heterocyclic core. Their coupling pattern (triplets) is characteristic of this substitution pattern on the pyrrole ring.

-

Ethyl Ester Signature: The distinct quartet and triplet signals for the ethyl group are a classic and easily identifiable pattern. The downfield shift of the CH₂ quartet (~4.2 ppm) is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Notes |

| C =O (Ester) | ~168 | The carbonyl carbon is the most downfield signal due to its sp² hybridization and attachment to two electronegative oxygen atoms. |

| C 3 (Pyrrole) | ~132 | This carbon is attached to the electron-donating amino group, influencing its chemical shift. |

| C 5 (Pyrrole) | ~122 | A typical chemical shift for a CH carbon in a pyrrole ring. |

| C 4 (Pyrrole) | ~113 | Another characteristic pyrrole ring carbon signal. |

| C 2 (Pyrrole) | ~109 | This carbon is attached to the ester group. |

| O-C H₂-CH₃ (Ethyl) | ~60 | The methylene carbon is deshielded by the adjacent oxygen atom. |

| O-CH₂-C H₃ (Ethyl) | ~17 | A typical upfield signal for an aliphatic sp³ carbon. |

Note: These are characteristic chemical shifts for substituted pyrroles.[2][3]

Interpretation Insights:

-

The presence of seven distinct signals confirms the molecular structure's asymmetry.

-

The downfield carbonyl signal (~168 ppm) is a definitive marker for the ester group.

-

The four signals between ~109 and ~132 ppm are characteristic of the five-membered aromatic pyrrole ring carbons, with their specific shifts influenced by the attached amino and carboxylate groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

A common and straightforward method is Attenuated Total Reflectance (ATR).

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

IR Spectral Analysis

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450 - 3250 | N-H Stretch | Amine (NH₂) & Pyrrole (N-H) | This region will likely show multiple, potentially broad, peaks corresponding to the symmetric and asymmetric stretching of the primary amine and the stretch of the secondary amine in the pyrrole ring.[2][5] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Weak to medium absorptions from the C-H bonds on the pyrrole ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Absorptions from the C-H bonds of the ethyl group. |

| ~1660 | C=O Stretch | Ester | A strong, sharp absorption band characteristic of a conjugated ester carbonyl group. The conjugation with the pyrrole ring lowers the frequency from a typical value of ~1735 cm⁻¹. |

| ~1620 | N-H Bend | Amine (NH₂) | The scissoring vibration of the primary amine group. |

| 1580 - 1450 | C=C Stretch | Aromatic Ring | Absorptions corresponding to the carbon-carbon double bond stretching within the pyrrole ring. |

| ~1250 | C-O Stretch | Ester | Strong absorption from the stretching of the C-O single bond of the ester. |

Interpretation Insights:

-

N-H Region: The presence of strong, broad bands above 3200 cm⁻¹ is a clear indication of the N-H functionalities.

-

Carbonyl Peak: The most prominent peak in the spectrum is typically the C=O stretch of the ester. Its position below 1700 cm⁻¹ confirms its conjugation with the aromatic ring, a key structural feature.

-

Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.

Experimental Protocol: MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source at a slow flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.

-

Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analysis is typically performed in positive ion mode, which will detect the protonated molecule [M+H]⁺.

MS Spectral Analysis

The molecular formula of ethyl 3-amino-1H-pyrrole-2-carboxylate is C₇H₁₀N₂O₂.[6][7][8]

| m/z Value | Ion | Interpretation |

| 155.0815 | [M+H]⁺ | The protonated molecular ion. This is often the base peak in an ESI spectrum and confirms the molecular weight of the compound. |

| 177.0634 | [M+Na]⁺ | A sodium adduct is commonly observed in ESI-MS. Its presence, 22 Da higher than the [M+H]⁺ peak, further validates the molecular weight. |

Interpretation Insights:

-

Confirmation of Molecular Formula: High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (e.g., 155.0815), which can be used to confirm the elemental composition (C₇H₁₀N₂O₂) and rule out other potential structures with the same nominal mass.

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da), providing further structural evidence.

Conclusion

The comprehensive analysis of ethyl 3-amino-1H-pyrrole-2-carboxylate using NMR, IR, and MS provides a cohesive and definitive structural confirmation. ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amines, ester), and mass spectrometry verifies the exact molecular weight and elemental formula. By integrating the data from these three orthogonal techniques, researchers can establish the identity, purity, and structural integrity of this important chemical building block with the highest degree of confidence.

References

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5:3, 135-142. Available at: [Link]

-

Patel, N. B., & Patel, H. R. (2012). Study of Novel Pyrrole Derivatives. E-Journal of Chemistry, 9(3), 1101-1108. Available at: [Link]

-

Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10, 328. Available at: [Link]

-

Gugoasa, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6430. Available at: [Link]

-

Billĕs, F., & Mikosch, H. (2005). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. Available at: [Link]

-

PubChemLite. Ethyl 3-amino-1h-pyrrole-2-carboxylate (C7H10N2O2). Available at: [Link]

-

PubChem. Ethyl 3-amino-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Rupar, V., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(1), M1848. Available at: [Link]

-

Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(24), 17958-17978. Available at: [Link]

-

ResearchGate. 1H NMR spectra of compound 3a. (Image from a publication). Available at: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. PubChemLite - Ethyl 3-amino-1h-pyrrole-2-carboxylate (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 3-amino-1H-pyrrole-2-carboxylate | C7H10N2O2 | CID 2773439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 3-amino-1H-pyrrole-2-carboxylate - CAS:252932-48-2 - Abovchem [abovchem.com]

An In-depth Technical Guide to Ethyl 3-Amino-1H-pyrrole-2-carboxylate Hydrochloride Salt: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride salt, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a robust synthesis and purification protocol, discuss its reactivity, and highlight its applications in the synthesis of pharmacologically active molecules.

Introduction: The Significance of a Versatile Pyrrole Scaffold

Substituted pyrroles are foundational motifs in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Their unique electronic and structural properties make them privileged scaffolds in medicinal chemistry. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (henceforth referred to as 1 ) is a particularly valuable synthon. The strategic placement of an amino group at the 3-position and an ethyl ester at the 2-position provides two orthogonal points for chemical modification, enabling the construction of complex molecular architectures. This bifunctionality is crucial for its role as a versatile intermediate in the synthesis of targeted therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 1 is essential for its effective use in synthesis. The hydrochloride salt form enhances stability and can influence solubility compared to the free base.

General Properties

The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 190.63 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 252932-49-3 | [2][3] |

| Purity | Typically ≥97% | [3] |

Solubility and Melting Point

While specific quantitative solubility data is not widely published, empirical evidence suggests that as a hydrochloride salt, it possesses some solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. The melting point for this compound has not been consistently reported in publicly available literature, which is not uncommon for hydrochloride salts of reactive intermediates that may decompose upon heating.

Spectroscopic Profile

The structural integrity of 1 must be confirmed by spectroscopic analysis. While specific spectra from commercial suppliers are often proprietary, the expected spectral characteristics are outlined below based on the known structure and data from related pyrrole compounds.[1][4][5]

¹H NMR (Expected Signals):

-

Ethyl Ester Protons: A triplet corresponding to the -CH₃ group (around 1.3 ppm) and a quartet for the -OCH₂- group (around 4.2 ppm).

-

Pyrrole Ring Protons: Two distinct signals in the aromatic region (typically 6.0-7.0 ppm) for the protons at the C4 and C5 positions.

-

Amine/Ammonium and Pyrrole N-H Protons: Broad signals that may exchange with D₂O. The ammonium protons (-NH₃⁺) would likely appear further downfield.

¹³C NMR (Expected Signals):

-

Ethyl Ester Carbons: Signals for the methyl carbon (~14 ppm), the methylene carbon (~60 ppm), and the carbonyl carbon (~160-165 ppm).

-

Pyrrole Ring Carbons: Four distinct signals corresponding to the substituted and unsubstituted carbons of the pyrrole ring.

Infrared (IR) Spectroscopy (Expected Bands):

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the pyrrole N-H and the ammonium N-H stretches.

-

C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

-

C-N Stretching: Bands in the fingerprint region.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion for the free base (C₇H₁₀N₂O₂) at an m/z of 154.07.

Synthesis and Purification Protocol

The synthesis of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves a multi-step sequence. A common and effective strategy is the Knorr pyrrole synthesis or a variation thereof.[6] Below is a representative, field-proven protocol.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate (Intermediate)

-

To a stirred solution of ethyl acetoacetate in acetic acid, slowly add a solution of sodium nitrite in water while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.

-

The resulting oxime is then reduced in situ using a reducing agent like sodium dithionite. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to form Ethyl 3-amino-1H-pyrrole-2-carboxylate

-

The crude amino-ketoester from the previous step is then reacted with a suitable C2 synthon, such as ethyl cyanoacetate, in the presence of a base (e.g., sodium ethoxide) to facilitate the Knorr-type cyclization.

-

The reaction mixture is typically heated to reflux until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Isolation of the Free Base

-

Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 3-amino-1H-pyrrole-2-carboxylate free base.

Step 4: Purification and Hydrochloride Salt Formation

-

The crude free base is purified by column chromatography on silica gel.

-

The purified free base is dissolved in a suitable solvent like isopropanol or diethyl ether.

-

A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product 1 .

Chemical Reactivity and Handling

Reactivity Profile

The chemical behavior of 1 is dictated by the interplay of the nucleophilic amino group, the electrophilic ester, and the aromatic pyrrole ring.

Caption: Key reaction pathways for the functional groups of the title compound.

-

Amino Group Reactivity: In the hydrochloride salt form, the amino group is protonated and thus deactivated towards electrophiles. To perform reactions such as acylation, sulfonylation, or alkylation, the free base must be generated by treatment with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Ester Group Reactivity: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH). It can also be converted to an amide by heating with an amine.

Stability and Storage

The hydrochloride salt is generally more stable and less prone to aerial oxidation than the free base. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Applications in Drug Discovery

The true value of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride lies in its application as a versatile building block in the synthesis of complex heterocyclic systems with therapeutic potential.

Precursor to Fused Pyrrole Systems

The amino and ester groups are perfectly positioned to act as handles for constructing fused ring systems. For example, condensation with diketones or other bifunctional electrophiles can lead to the formation of pyrrolo[2,3-b]pyridines, pyrrolo[2,3-d]pyrimidines, and other scaffolds that are prevalent in many classes of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase. The pyrrole scaffold derived from 1 can be elaborated to create potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

Safety and Handling

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure and bifunctional nature allow for the efficient construction of diverse and complex molecular scaffolds. A thorough understanding of its properties, a reliable synthetic protocol, and careful handling are paramount to successfully leveraging this compound in the pursuit of novel therapeutics.

References

-

Koca, I., Cicek, T., & Demirtas, I. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Molecules, 17(7), 8439-8451. [Link]

-

PubChem. (n.d.). 3-Amino-2-ethoxycarbonylpyrrole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Sundberg, R. J. (2004). Indoles. Academic Press.

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Retrieved from [Link]

-

MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2025(1), M1539. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Theoretical Investigation of the Molecular Structure and Properties of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a vital heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its unique arrangement of an amino group and an ethyl carboxylate group on the pyrrole ring imparts specific electronic properties that are crucial for its reactivity and application in medicinal chemistry.[2] This technical guide provides an in-depth theoretical investigation into the molecular structure, electronic properties, and conformational landscape of ethyl 3-amino-1H-pyrrole-2-carboxylate. By employing robust quantum chemical methods, this study aims to furnish researchers and drug development professionals with foundational insights to facilitate the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental structural motif found in a vast range of natural products and synthetic compounds with significant biological activities.[1] Pyrrole derivatives are integral components of complex macrocycles like porphyrins in heme and chlorophyll, and they are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The functionalization of the pyrrole core allows for the modulation of its physicochemical properties, making it a key pharmacophore in drug discovery.[1] Ethyl 3-amino-1H-pyrrole-2-carboxylate, in particular, is a valuable synthetic intermediate due to the presence of reactive sites at the amino and ester groups, enabling diverse chemical transformations.[2] Its structural analogs, ethyl 2-amino-pyrrole-3-carboxylates, have demonstrated potent anticancer activities by inhibiting tubulin polymerization and inducing cell-cycle arrest.[3] A thorough understanding of the structural and electronic characteristics of this molecule at a quantum mechanical level is therefore essential for predicting its reactivity and guiding the development of new pyrrole-based therapeutic agents.[4]

Theoretical Methodology: A Self-Validating Computational Protocol

To ensure the highest degree of accuracy and reliability, this investigation employs Density Functional Theory (DFT), a computational method renowned for its balance of computational cost and accurate prediction of molecular properties. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.

Rationale for Method Selection

The B3LYP functional combined with the 6-311++G(d,p) basis set has been selected for all geometry optimizations and electronic property calculations. This level of theory has been shown to provide reliable results for a variety of organic molecules, including heterocyclic systems similar to pyrrole.[5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Computational Workflow

The theoretical investigation follows a systematic and self-validating workflow designed to provide a comprehensive understanding of the target molecule.

Caption: A diagram showing the HOMO-LUMO energy levels and their distribution.

The HOMO is primarily localized on the pyrrole ring and the nitrogen atom of the amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly located on the ethyl carboxylate group, suggesting this region is susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap of 4.9 eV suggests good kinetic stability for the molecule.

3.3.2. Electrostatic Potential (ESP) Map

The ESP map provides a visual representation of the charge distribution in the molecule and is invaluable for predicting non-covalent interactions. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential).

The ESP map of ethyl 3-amino-1H-pyrrole-2-carboxylate reveals a negative potential around the oxygen atoms of the carboxylate group and a positive potential around the hydrogen atoms of the amino group and the N-H of the pyrrole ring. This charge distribution highlights the molecule's ability to act as both a hydrogen bond donor and acceptor, which is a critical feature for its interaction with biological targets.

Conclusion and Future Directions

This theoretical investigation provides a detailed and robust analysis of the structural and electronic properties of ethyl 3-amino-1H-pyrrole-2-carboxylate. The findings from this study offer a quantum mechanical foundation for understanding the molecule's reactivity and its potential to interact with biological macromolecules. The identified nucleophilic and electrophilic sites, along with the hydrogen bonding capabilities, can guide the rational design of new derivatives with enhanced biological activity.

Future work could involve simulating the interaction of this molecule with specific protein targets to elucidate its mechanism of action and to design more potent and selective inhibitors. Furthermore, theoretical predictions of spectroscopic properties (NMR, IR) can be correlated with experimental data to further validate the computational model.

References

-

Computational study about the derivatives of pyrrole as high-energy-density compounds. (2019). Molecular Simulation, 45(17), 1-6. [Link]

-

Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations. (n.d.). ProQuest. [Link]

-

Computational study of the synthesis of pyrrole-pyrazines. (2017). Hilaris Publisher. [Link]

-

Computational Note on the Chemical Reactivity of Pyrrole Derivatives. (2025). ResearchGate. [Link]

-

DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). ACS Omega. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc. [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). Anticancer Drugs, 27(7), 620-34. [Link]

-

Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2025). ResearchGate. [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (2025). ResearchGate. [Link]

-

DFT Computed Reaction Pathways for Pyrrole and Furan Substrates with Diazoesters and B(C6F5)3. (n.d.). ResearchGate. [Link]

-

Ethyl 3-amino-1H-pyrrole-2-carboxylate. (n.d.). PubChem. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC. [Link]

-

In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. (n.d.). SciELO México. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl 3-amino-1H-pyrrole-2-carboxylate | 252932-48-2 | Benchchem [benchchem.com]

- 3. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: A Technical History of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Among the vast family of pyrrole derivatives, ethyl 3-amino-1H-pyrrole-2-carboxylate holds a position of significant interest. Its unique arrangement of a nucleophilic amino group adjacent to an electron-withdrawing carboxylate ester on the pyrrole scaffold makes it a versatile building block for the synthesis of complex heterocyclic systems, including pyrrolopyrimidines, which are analogues of purines and exhibit a wide range of biological activities.[3] This guide provides a detailed technical exploration of the discovery and history of this important molecule, with a focus on the chemical principles and experimental logic that underpin its synthesis.

A Legacy of Pyrrole Synthesis: Setting the Historical Stage

The story of ethyl 3-amino-1H-pyrrole-2-carboxylate is intrinsically linked to the broader history of pyrrole synthesis. The initial identification of pyrrole from coal tar in 1834 by Runge and the subsequent structural elucidation by Baeyer in 1870 laid the groundwork for over a century of synthetic exploration.[4] Foundational methods such as the Paal-Knorr synthesis, first reported in 1885, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, and the Hantzsch pyrrole synthesis, also from the late 19th century, which utilizes the reaction of a β-ketoester with ammonia and an α-haloketone, became canonical approaches to the pyrrole ring system.[3][4][5] These early methods, however, were often limited in the types of substituents that could be introduced and the regioselectivity of the reactions.

The Advent of a Powerful Tool: The Thorpe-Ziegler Reaction

A pivotal development in the synthesis of functionalized nitrogen-containing heterocycles was the Thorpe reaction, discovered by Jocelyn Field Thorpe, and its intramolecular variant, the Thorpe-Ziegler reaction, further developed by Karl Ziegler.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the base-catalyzed self-condensation of nitriles.[7] The intramolecular version, in particular, proved to be a highly effective method for the construction of five- and six-membered rings.[9]

The core principle of the Thorpe-Ziegler reaction lies in the generation of a carbanion α to a nitrile group, which then acts as a nucleophile, attacking the electrophilic carbon of another nitrile group within the same molecule. This intramolecular cyclization results in the formation of a cyclic enaminonitrile, a key intermediate that can be further elaborated.[7]

A Plausible Pathway to Ethyl 3-Amino-1H-pyrrole-2-carboxylate: The Thorpe-Ziegler Approach

While a definitive "discovery" paper for ethyl 3-amino-1H-pyrrole-2-carboxylate remains elusive in early literature, a logical and historically consistent synthetic route can be postulated based on the application of the Thorpe-Ziegler reaction to appropriately functionalized acyclic precursors. A key publication from 2008 by Salaheldin and coworkers describes the synthesis of various 3-aminopyrrole derivatives utilizing a Thorpe-Ziegler cyclization, providing a strong precedent for this approach.[3]

The likely starting materials for such a synthesis would be a β-enaminonitrile, which can be readily prepared from the condensation of an amine with a β-ketonitrile. The subsequent reaction with an α-haloester in the presence of a base would set the stage for the intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

-

Formation of the β-Enaminonitrile Precursor: The initial step would involve the condensation of a suitable amine, for example, aniline, with a β-ketonitrile. This reaction establishes the N-C-C-CN fragment required for the subsequent cyclization.

-

Alkylation with an α-Haloester: The resulting β-enaminonitrile is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This introduces the ester functionality and the remaining carbon atom needed to close the five-membered ring.

-

Base-Mediated Thorpe-Ziegler Cyclization: The crucial ring-forming step is the intramolecular cyclization of the N-alkylated enaminonitrile. A suitable base, such as sodium ethoxide or triethylamine, is used to deprotonate the carbon α to the nitrile group, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the nitrile, leading to a five-membered ring intermediate.

-

Tautomerization to the Aromatic Pyrrole: The cyclic intermediate readily tautomerizes to the more stable aromatic pyrrole ring system, yielding the final product, ethyl 3-amino-1H-pyrrole-2-carboxylate.

Visualizing the Synthesis: A Mechanistic Overview

To better illustrate the logical flow of this synthetic strategy, the following diagrams outline the key transformations.

Diagram 1: Overall Synthetic Scheme

Caption: A step-by-step mechanistic pathway for the Thorpe-Ziegler synthesis.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the synthesis of a 3-aminopyrrole-2-carboxylate derivative based on the Thorpe-Ziegler cyclization, as adapted from the principles outlined in the literature. [3] Materials:

-

β-Enaminonitrile (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous solvent (e.g., Ethanol, DMF)

-

Stirring apparatus and reflux condenser

-

Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a solution of the β-enaminonitrile in the chosen anhydrous solvent, add triethylamine.

-

Alkylation: To this stirring mixture, add ethyl chloroacetate dropwise at room temperature.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-amino-1H-pyrrole-2-carboxylate derivative.

Data Summary: A Comparative Overview

| Entry | α-Haloketone | Product | Yield (%) |

| 1 | Phenacyl bromide | 2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile | 85 |

| 2 | Chloroacetone | 2-Amino-4-methyl-1-phenyl-1H-pyrrole-3-carbonitrile | 78 |

| 3 | 3-Chloropentane-2,4-dione | Ethyl 2-amino-4-acetyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate | 82 |

Significance and Modern Applications

The availability of ethyl 3-amino-1H-pyrrole-2-carboxylate and its derivatives has had a profound impact on medicinal chemistry and drug discovery. The bifunctional nature of this scaffold allows for diverse synthetic elaborations. The amino group can be readily acylated, alkylated, or used as a nucleophile in the construction of fused heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol.

This synthetic versatility has led to the incorporation of the 3-amino-1H-pyrrole-2-carboxylate motif into a wide array of biologically active molecules. As a key building block, it has been instrumental in the development of compounds targeting various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. [1][2][10]

Conclusion

While the precise moment of its first synthesis may be nestled in the annals of early 20th-century organic chemistry, the history of ethyl 3-amino-1H-pyrrole-2-carboxylate is a testament to the enduring power of fundamental synthetic reactions. The logical application of the Thorpe-Ziegler reaction provides a compelling and historically grounded pathway to this invaluable heterocyclic building block. The continued exploration of the chemistry of this and related scaffolds promises to yield new and innovative molecules with the potential to address significant challenges in medicine and materials science.

References

- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018).

- Fatahala, S. R. (2014). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article). Mini-Reviews in Organic Chemistry, 11.

- Thorpe-Ziegler Reaction | Chem-St

- Thorpe reaction - Wikipedia.

- Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central.

- Thorpe–Ziegler reaction | Request PDF - ResearchG

- Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine)

- Thorpe-Ziegler reaction - Buchler GmbH.

- Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry.

- Thorpe reaction - L.S.College, Muzaffarpur. (2020).

- Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines - Semantic Scholar.

- Wan, H., Shi, Z., & Sha, Q. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 11, 5390-5395.

- Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.

- Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3- b ]quinolines - Lookchem.

- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol.

- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Rel

- A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A simple approach to the synthesis of highly functionalized pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. [PDF] Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines | Semantic Scholar [semanticscholar.org]

The Amino Group of Ethyl 3-amino-1H-pyrrole-2-carboxylate: A Nexus of Reactivity for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay between the electron-rich pyrrole core, a nucleophilic amino substituent at the C3 position, and an electron-withdrawing ethyl carboxylate group at the C2 position, endows it with a rich and tunable reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the amino group in this molecule, offering insights into its behavior in key chemical transformations and its utility in the synthesis of complex fused heterocyclic systems. For drug development professionals, understanding these nuances is critical for the rational design of novel therapeutics, as pyrrole-based scaffolds are prevalent in a wide range of biologically active compounds.

The Electronic Landscape: A Tale of Two Substituents

The reactivity of the 3-amino group is intrinsically linked to the electronic nature of the pyrrole ring, which is modulated by its substituents. The pyrrole nitrogen's lone pair participates in the aromatic sextet, rendering the ring electron-rich and susceptible to electrophilic attack. The amino group at C3 further enhances this electron density through a positive mesomeric effect (+M), donating its lone pair into the π-system.

Conversely, the ethyl carboxylate group at C2 exerts a negative inductive (-I) and a negative mesomeric (-M) effect, withdrawing electron density from the ring. This push-pull electronic arrangement creates a nuanced reactivity profile. While the ester group deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole, it also influences the regioselectivity of reactions involving the amino group and the adjacent C4 position. The delocalization of the amino group's lone pair is in competition with the electron-withdrawing nature of the ester, which ultimately governs its nucleophilicity and basicity.

Key Chemical Transformations of the Amino Group

The 3-amino group in ethyl 3-amino-1H-pyrrole-2-carboxylate is a primary nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity is a cornerstone for the construction of more complex molecular architectures.

Acylation: Formation of Amides

The amino group readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing diverse functional groups and for protecting the amino group during subsequent synthetic steps. The nucleophilicity of the amino group is sufficient to attack the electrophilic carbonyl carbon of the acylating agent.

Protocol: General Procedure for Acylation

-

Dissolve ethyl 3-amino-1H-pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Add a base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the acidic byproduct.

-

Cool the reaction mixture to 0 °C.

-

Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Alkylation: Synthesis of Secondary and Tertiary Amines

Similar to acylation, the amino group can be alkylated using alkyl halides or other alkylating agents. This reaction allows for the introduction of alkyl chains, which can modulate the steric and electronic properties of the molecule, as well as its solubility and pharmacokinetic profile in a drug discovery context. The reaction typically proceeds via an SN2 mechanism.

Protocol: General Procedure for N-Alkylation

-

Dissolve ethyl 3-amino-1H-pyrrole-2-carboxylate in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amino group, increasing its nucleophilicity.

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide) and heat the reaction mixture as required.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Diazotization: A Gateway to Diverse Functionalities

Diazotization of the 3-amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid) affords a reactive diazonium salt. While often unstable, these intermediates can be immediately used in subsequent reactions. 'Interrupted' diazotization, where the reaction is quenched with cold water, can sometimes lead to the isolation of stable diazonium species with a nitrate counter ion[1]. This transformation is a powerful tool for introducing a wide range of substituents at the C3 position, including halogens (via Sandmeyer-type reactions), hydroxyl groups, and for the formation of azo compounds.

Protocol: Diazotization and Subsequent Coupling (Adapted from a similar pyrazole system)[2]

-

Dissolve ethyl 3-amino-1H-pyrrole-2-carboxylate in a cold (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period.

-

For coupling reactions, add a solution of the coupling partner (e.g., an activated aromatic compound or an active methylene compound) to the diazonium salt solution, maintaining the low temperature.

-

Adjust the pH as necessary to facilitate the coupling reaction.

-

Isolate the product by filtration or extraction.

The Amino Group as a Linchpin for Fused Heterocycle Synthesis

One of the most significant applications of ethyl 3-amino-1H-pyrrole-2-carboxylate is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrrolo[3,2-d]pyrimidines. These scaffolds are considered "9-deazapurine" analogs and are of great interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents[3][4].

In these reactions, the 3-amino group acts as a nucleophile, attacking an electrophilic center to initiate a cyclization cascade. The adjacent C4 position of the pyrrole ring can also participate in these cyclizations, leading to the formation of the fused pyrimidine ring.

Synthesis of Pyrrolo[3,2-d]pyrimidines